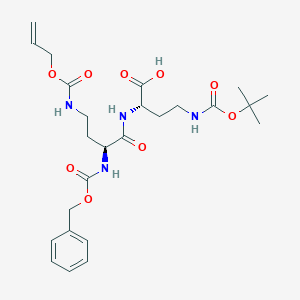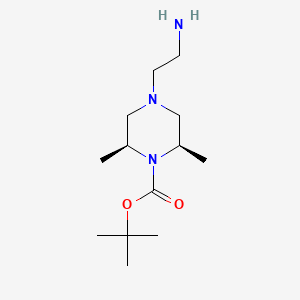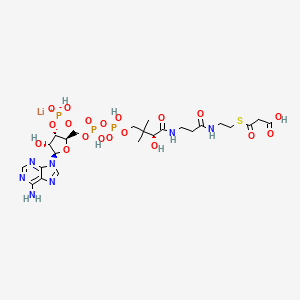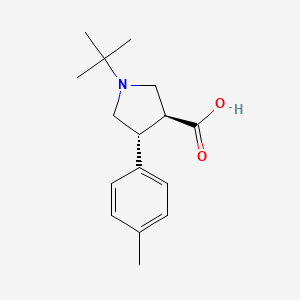
(S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid is a complex organic compound with multiple functional groups, including allyloxycarbonyl, benzyloxycarbonyl, and tert-butoxycarbonyl groups. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid typically involves multiple steps, including the protection and deprotection of amine groups, as well as the formation of peptide bonds. One common method involves the use of glycerol as a solvent for the chemoselective N-tert-butyloxycarbonylation of amines . This method is efficient, green, and catalyst-free, making it environmentally benign.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes are likely to be employed to minimize waste and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
(S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including drug design and delivery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form stable complexes with proteins and enzymes, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Similar in structure but lacks the allyloxycarbonyl and benzyloxycarbonyl groups.
N-Benzyloxycarbonyl-L-lysine: Contains the benzyloxycarbonyl group but lacks the other protective groups.
N-Allyloxycarbonyl-L-glutamic acid: Contains the allyloxycarbonyl group but lacks the other protective groups.
Uniqueness
(S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid is unique due to its combination of multiple protective groups, which provide it with distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C25H36N4O9 |
|---|---|
Poids moléculaire |
536.6 g/mol |
Nom IUPAC |
(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[(2S)-2-(phenylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoyl]amino]butanoic acid |
InChI |
InChI=1S/C25H36N4O9/c1-5-15-36-22(33)26-13-11-18(29-24(35)37-16-17-9-7-6-8-10-17)20(30)28-19(21(31)32)12-14-27-23(34)38-25(2,3)4/h5-10,18-19H,1,11-16H2,2-4H3,(H,26,33)(H,27,34)(H,28,30)(H,29,35)(H,31,32)/t18-,19-/m0/s1 |
Clé InChI |
ZEVPJWQATPCPIQ-OALUTQOASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)[C@H](CCNC(=O)OCC=C)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)C(CCNC(=O)OCC=C)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B12947203.png)

![Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12947225.png)
![3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12947235.png)

![tert-Butyl (8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12947255.png)
![(8R,9S,13S,14S)-3-Ethynyl-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12947264.png)


![tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12947286.png)
